Br-PEG3-ethyl acetate

Overview

Description

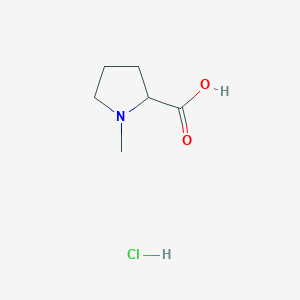

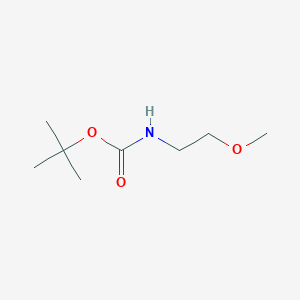

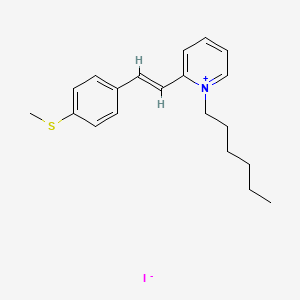

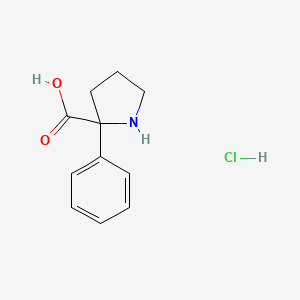

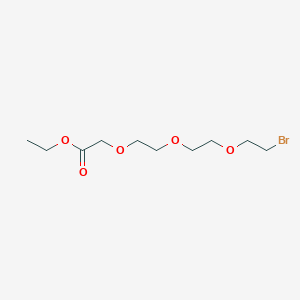

Br-PEG3-ethyl acetate: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system . The compound has the chemical formula C₁₀H₁₉BrO₅ and a molecular weight of 299.16 g/mol .

Mechanism of Action

Target of Action

Br-PEG3-ethyl acetate, also known as Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, marking it for degradation. The target proteins are the specific proteins that the PROTAC is designed to degrade .

Mode of Action

This compound operates by linking two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This dual-ligand approach allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining cellular homeostasis by removing misfolded or damaged proteins and controlling the levels of regulatory proteins .

Pharmacokinetics

As a protac linker, it is expected to facilitate the formation of a ternary complex with the e3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . By linking an E3 ligase ligand with a target protein ligand, it enables the ubiquitination and subsequent proteasomal degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded.

Action Environment

The action of this compound, like other PROTACs, occurs intracellularly, exploiting the cell’s own ubiquitin-proteasome system . Environmental factors that could influence its action include the presence and activity level of the relevant E3 ligase and the target protein, the cell’s proteasome activity, and potentially the cell’s overall health and metabolic state.

Biochemical Analysis

Biochemical Properties

Br-PEG3-ethyl acetate plays a role in biochemical reactions as a PEG-based PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules during the synthesis of PROTACs . The nature of these interactions is largely dependent on the specific PROTAC being synthesized .

Cellular Effects

The cellular effects of this compound are not well-studied. As a PEG-based compound, it is known to confer greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . This can influence cell function by enhancing the solubility and stability of proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PEG-based PROTAC linker . It facilitates the formation of PROTACs, which are designed to degrade specific target proteins within cells . The exact mechanism of action can vary depending on the specific PROTAC being synthesized .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. As a PEG-based compound, it is known to enhance the stability of proteins and other biomolecules . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with various enzymes and cofactors during this process . The exact effects on metabolic flux or metabolite levels can vary depending on the specific PROTAC being synthesized .

Preparation Methods

Synthetic Routes and Reaction Conditions: Br-PEG3-ethyl acetate is synthesized through a series of nucleophilic substitution reactions. The process typically involves the reaction of ethyl acetate with a PEG-based bromide compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Br-PEG3-ethyl acetate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with an amine would yield a PEG3-ethyl acetate amine derivative .

Scientific Research Applications

Chemistry: Br-PEG3-ethyl acetate is widely used in the synthesis of PROTACs, which are valuable tools in chemical biology for targeted protein degradation .

Biology: In biological research, PROTACs synthesized using this compound are used to study protein function and to develop potential therapeutic agents .

Medicine: The compound is instrumental in the development of targeted therapies for diseases such as cancer, where specific proteins need to be degraded to inhibit disease progression .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

- Br-PEG2-ethyl acetate

- Br-PEG4-ethyl acetate

- Br-PEG5-ethyl acetate

Comparison: Br-PEG3-ethyl acetate is unique due to its specific PEG chain length, which can influence the solubility, flexibility, and overall efficacy of the resulting PROTACs. Compared to Br-PEG2-ethyl acetate, this compound offers better solubility and flexibility. On the other hand, Br-PEG4-ethyl acetate and Br-PEG5-ethyl acetate may offer even greater solubility but could introduce steric hindrance, affecting the efficiency of protein degradation .

Properties

IUPAC Name |

ethyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO5/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUDANMVYLBFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.